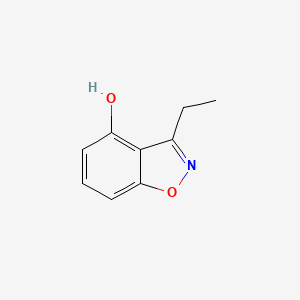

3-Ethyl-1,2-benzisoxazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-ethyl-1,2-benzoxazol-4-ol |

InChI |

InChI=1S/C9H9NO2/c1-2-6-9-7(11)4-3-5-8(9)12-10-6/h3-5,11H,2H2,1H3 |

InChI Key |

DPTVIVNXSPCMLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC2=CC=CC(=C21)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 3 Ethyl 1,2 Benzisoxazol 4 Ol and Analogues

Classical Approaches to 1,2-Benzisoxazole (B1199462) Synthesis

Traditional methods for constructing the 1,2-benzisoxazole core are foundational in organic synthesis and primarily involve the formation of the five-membered heterocyclic ring from suitable acyclic precursors. chim.it These strategies are typically categorized by the specific bond being formed in the key cyclization step.

Cyclization Reactions of Hydroxy Ketoximes

The base-catalyzed cyclization of o-hydroxyaryl ketoximes is one of the most widely employed and elegant methods for synthesizing 1,2-benzisoxazole derivatives. e-journals.in This approach is versatile, allowing for the preparation of a wide array of 3-substituted-1,2-benzisoxazoles. e-journals.in The general strategy involves a formal dehydration reaction of a 2-hydroxyaryl oxime. chim.it

Typically, the synthesis is a two-step process. The first step involves converting the hydroxyl group of the ketoxime into a good leaving group, often by acylation (e.g., with acetic anhydride (B1165640) to form an O-acetyl oxime) or sulfonylation. e-journals.inacgpubs.org In the second step, the intermediate is subjected to base-catalyzed cyclization. acgpubs.org The base, such as pyridine (B92270) or sodium carbonate, facilitates an intramolecular nucleophilic attack of the phenoxide ion on the oxime nitrogen, leading to ring closure and formation of the 1,2-benzisoxazole ring. e-journals.inthieme-connect.de

A variety of reagents and conditions have been developed to promote this transformation, which can sometimes be performed in one pot. acgpubs.orgclockss.org However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of isomeric benzoxazoles as byproducts. chim.itclockss.org The choice of reagents and the configuration of the oxime precursor (E vs. Z) can significantly influence the product distribution. thieme-connect.de For instance, studies have shown that E-oximes generally give better yields of 1,2-benzisoxazoles upon pyrolysis, while Z-isomers may yield complex mixtures. thieme-connect.de

| Reagent System | Conditions | Reference |

|---|---|---|

| Acetic Anhydride / Pyridine | Reflux | e-journals.in |

| Acetic Anhydride / Sodium Acetate | Heating | thieme-connect.de |

| Thionyl Chloride / Pyridine | - | acgpubs.orgclockss.org |

| Triphenylphosphine (B44618) (PPh₃) / 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Room Temperature | chim.itresearchgate.net |

| Bis(trichloromethyl) carbonate (BTC) / Triphenylphosphine oxide (TPPO) / Et₃N | Room Temperature | clockss.org |

| Triflic Anhydride (Tf₂O) | Mild Conditions | researchgate.net |

N-O Bond Formation Strategies

The formation of the N-O bond is a crucial strategy for synthesizing the 1,2-benzisoxazole scaffold, typically starting from o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it This pathway involves an intramolecular nucleophilic substitution where the phenolic hydroxyl group attacks the nitrogen atom of the oxime or imine functionality. chim.itthieme-connect.de

In the case of o-hydroxyaryl oximes, the oxime's hydroxyl group is first activated by converting it into a good leaving group. chim.it Reagents such as triflic anhydride (Tf₂O) or a system of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used to facilitate this cyclization under mild conditions. researchgate.netresearchgate.net

Another approach involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it A divergent method starts with readily accessible ortho-hydroxyaryl N-H ketimines, which are converted to a common N-Cl imine intermediate. organic-chemistry.orgorganic-chemistry.org Under anhydrous conditions, this intermediate undergoes cyclization via N-O bond formation to selectively yield 3-substituted benzisoxazoles. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently at ambient temperature. organic-chemistry.org Iron(II) salts have also been shown to catalyze N-O bond formation from aryl azides to generate 2,1-benzisoxazoles, a related isomer class, under mild conditions, highlighting the potential of transition metals in facilitating such bond formations. nih.gov

C-O Bond Formation Strategies

An alternative classical approach involves the formation of the C-O bond to close the isoxazole (B147169) ring. chim.it This method typically begins with o-substituted aryl oximes, where the ortho-substituent is a good leaving group, such as a halogen. chim.it The cyclization is usually performed under basic conditions, which promotes an intramolecular nucleophilic attack by the oxime's oxygen atom on the aromatic carbon, displacing the leaving group. chim.it

A distinct C-O bond-forming strategy is the [3+2] cycloaddition reaction between arynes and nitrile oxides. organic-chemistry.orgnih.gov In this method, both reactive intermediates are generated in situ. organic-chemistry.org The aryne, often generated from an o-(trimethylsilyl)aryl triflate, acts as the dienophile, while the nitrile oxide, generated from a chlorooxime, serves as the 1,3-dipole. nih.gov This reaction is powerful as it forms both a C-C and a C-O bond in a single step, providing a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov

Synthesis from o-Substituted Aryloximes and Imine Precursors

The synthesis of 1,2-benzisoxazoles frequently utilizes precursors that are readily prepared from corresponding carbonyl compounds. chim.it

o-Substituted Aryloximes: As mentioned in the C-O bond formation strategy, o-substituted aryloximes are key precursors. chim.it For example, Z-oximes derived from o-bromoacetophenones have been used. chim.it These precursors undergo cyclization with copper(I) iodide as a catalyst under mild conditions to afford the target benzisoxazoles in good yields. chim.it

o-Hydroxyaryl Imine Precursors: ortho-Hydroxyaryl N-H ketimines have emerged as versatile precursors for the divergent synthesis of both 1,2-benzisoxazoles and benzoxazoles. organic-chemistry.orgorganic-chemistry.org The reaction pathway is directed by the conditions applied to a common N-Cl imine intermediate. organic-chemistry.org Specifically for 1,2-benzisoxazole synthesis, anhydrous conditions favor the intramolecular N-O bond formation, providing a regioselective route to 3-substituted derivatives. organic-chemistry.orgorganic-chemistry.org The electronic properties of the aromatic ring can influence the reaction, with electron-deficient rings favoring the N-O bond formation pathway. organic-chemistry.org

Modern and Advanced Synthetic Strategies

To overcome the drawbacks of some classical methods, such as harsh conditions or long reaction times, modern synthetic strategies have been developed. These often focus on improving efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating the preparation of heterocyclic compounds, including 1,2-benzisoxazoles. acgpubs.orgresearchgate.net This technique offers significant advantages, most notably a dramatic reduction in reaction times from hours to minutes or even seconds, along with excellent product yields. acgpubs.orgacgpubs.org

A highly efficient and environmentally benign microwave-assisted method involves the cyclization of 2-hydroxyalkyl/aryl ketoximes. acgpubs.orgacgpubs.org The reaction is carried out in the presence of a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), which can often be recycled and reused. acgpubs.orgresearchgate.netacgpubs.org This combination of microwave irradiation and ionic liquids provides a rapid, convenient, and green protocol for synthesizing a variety of 3-substituted 1,2-benzisoxazoles. acgpubs.orgresearchgate.net The process is noted for its simple work-up procedure and for producing the 1,2-benzisoxazoles as the sole products. acgpubs.org

| Substrate (R group on ketoxime) | Time (sec) | Yield (%) | Reference |

|---|---|---|---|

| Methyl | 30 | 96 | acgpubs.org |

| Ethyl | 35 | 94 | acgpubs.org |

| Phenyl | 40 | 95 | acgpubs.org |

| 4-Chlorophenyl | 45 | 92 | acgpubs.org |

| 4-Methylphenyl | 40 | 94 | acgpubs.org |

| 4-Methoxyphenyl | 50 | 90 | acgpubs.org |

Data adapted from a study on microwave-assisted synthesis in a basic ionic liquid, illustrating the efficiency of the method for various substrates. acgpubs.org

Nanocatalytic Methodologies

The synthesis of 1,2-benzisoxazoles, including analogues of 3-Ethyl-1,2-benzisoxazol-4-ol, has been significantly advanced through the use of nanocatalytic methods. These approaches offer advantages such as high efficiency, mild reaction conditions, and catalyst reusability.

One notable method involves the use of magnetic solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], for the synthesis of benzoxazoles from 2-aminophenol (B121084) and aldehydes in water. rsc.org This eco-friendly approach provides good to excellent yields. rsc.org Another example is the use of a palladium-supported nanocatalyst, [SMNP@GLP][Cl], which catalyzes the reaction between 2-aminophenol and aldehydes to produce 2-phenyl benzoxazole (B165842) derivatives in high yields. rsc.org Silica-functionalized magnetic nanomaterials have also been reported as an inert catalyst for the cyclization to form the 1,2-benzisoxazole core. researchgate.net These nanocatalytic systems demonstrate high reactivity and stability, often allowing for multiple reuse cycles without significant loss of activity. rsc.org

Recent advancements have focused on developing efficient and environmentally benign synthetic routes. For instance, magnetic solid acid nanocatalysts have been employed for the synthesis of benzisoxazoles from 2-aminophenol and aldehydes under mild conditions, achieving yields between 79% and 89%. evitachem.com

| Catalyst | Reactants | Product | Yield (%) | Reference |

| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-Aminophenol, Aldehyde | 2-Substituted Benzoxazole | Good to Excellent | rsc.org |

| [SMNP@GLP][Cl]-Pd | 2-Aminophenol, Aldehyde | 2-Phenyl Benzoxazole | 83-95 | rsc.org |

| Silica-functionalized magnetic nanoparticles | - | 1,2-Benzisoxazole | - | researchgate.net |

| Magnetic solid acid nanocatalyst | 2-Aminophenol, Aldehyde | Benzisoxazoles | 79-89 | evitachem.com |

[3+2]-Cycloaddition Reactions

The [3+2]-cycloaddition reaction represents a powerful and direct strategy for the synthesis of the 1,2-benzisoxazole scaffold. nih.gov This method typically involves the in situ generation of highly reactive intermediates, such as nitrile oxides and arynes, which then combine to form the benzisoxazole ring system. nih.govorganic-chemistry.org This approach allows for the simultaneous formation of both a C-C and a C-O bond. chim.it

A common protocol involves the use of o-(trimethylsilyl)aryl triflates as aryne precursors and chlorooximes as nitrile oxide precursors, with a fluoride (B91410) source like cesium fluoride (CsF) to induce the formation of both reactive species. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the scope is broad, accommodating a variety of functional groups on both the aryne and nitrile oxide components. nih.govorganic-chemistry.org This versatility enables the synthesis of a diverse library of functionalized benzisoxazoles, including those with aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. nih.gov

Optimization studies have shown that factors such as the choice of solvent, temperature, and the rate of addition of reactants can significantly influence the reaction yield. nih.gov For instance, slow addition of the chlorooxime via a syringe pump can improve yields by aligning the rates of formation of the aryne and nitrile oxide, thus minimizing undesired side reactions like nitrile oxide dimerization. nih.gov

This methodology has been successfully applied to the synthesis of various substituted benzisoxazoles, demonstrating its utility in generating molecular diversity for applications in medicinal chemistry and materials science. nih.govnih.gov

| Aryne Precursor | Nitrile Oxide Precursor | Product | Yield (%) | Reference |

| o-(trimethylsilyl)phenyl triflate | 4-Chlorobenzaldehyde oxime chloride | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 90 | nih.gov |

| 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | Benzaldehyde oxime chloride | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 | nih.gov |

| o-(trimethylsilyl)naphthyl triflate | Benzaldehyde oxime chloride | 3-Phenylnaphtho[2,1-d]isoxazole | 50 | nih.gov |

| o-(trimethylsilyl)phenyl triflate | Thiophene-2-carbaldehyde oxime chloride | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 54 | nih.gov |

Palladium- and Copper-Catalyzed Annulation and Domino Reactions

Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2-benzisoxazoles through annulation and domino strategies. These methods often involve C-H activation, allowing for the direct and atom-economical construction of the heterocyclic ring.

A notable palladium-catalyzed approach is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.netrsc.org This reaction proceeds via ortho-C-H activation of the N-phenoxyacetamide, followed by the insertion of the aldehyde carbon, leading to the simultaneous formation of a C-C and a C=N bond to construct the 1,2-benzisoxazole ring. rsc.orgresearchgate.netrsc.org This method has been successfully utilized in the synthesis of key pharmaceutical intermediates. rsc.org The proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with an acyl radical generated from the aldehyde. researchgate.net

Copper-catalyzed domino reactions also provide an efficient route to benzisoxazole-containing structures. For example, a three-component domino reaction of o-bromoacetophenones, aldehydes, and sodium azide, catalyzed by copper, yields 2,1-benzoisoxazole-containing 1,2,3-triazoles. acs.org This process involves a sequence of aldol (B89426) condensation, copper-catalyzed oxidative cyclization, azidation, and denitrogenative cyclization. acs.org Another copper-catalyzed domino reaction involves the intermolecular N-arylation and intramolecular O-arylation of 2-halo-N-(2-haloaryl)nicotinamides with amines to produce 2-aminopyridylbenzoxazoles. nih.gov This approach is valued for its step economy and the use of readily available starting materials. nih.gov

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium(II) | [4+1] Annulation | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | rsc.orgresearchgate.netrsc.org |

| Copper(I) | Three-component Domino | o-Bromoacetophenones, Aldehydes, Sodium azide | 2,1-Benzoisoxazole-containing 1,2,3-triazoles | acs.org |

| Copper(I) | Domino C-heteroatom | 2-halo-N-(2-haloaryl)nicotinamides, Amines | 2-Aminopyridylbenzoxazoles | nih.gov |

Divergent and Regioselective Synthesis

Divergent and regioselective synthesis strategies offer a versatile and efficient approach to constructing either 1,2-benzisoxazoles or their isomeric benzoxazoles from a common precursor. These methods are highly valuable in medicinal chemistry as they allow for the selective generation of structurally diverse molecules.

A prominent example involves the use of ortho-hydroxyaryl N-H ketimines as the starting material. organic-chemistry.orgnih.govacs.org The reaction pathway can be directed towards the formation of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles by carefully controlling the reaction conditions. organic-chemistry.orgnih.govacs.org The key intermediate in this process is a common N-chloro imine. organic-chemistry.orgnih.gov

Under anhydrous conditions, the N-chloro imine undergoes intramolecular N-O bond formation to yield the 1,2-benzisoxazole. organic-chemistry.orgnih.govacs.org In contrast, when the reaction is mediated by sodium hypochlorite (B82951) (NaOCl), a Beckmann-type rearrangement occurs, involving a net rsc.orgCurrent time information in Bangalore, IN.-aryl migration, to produce the benzoxazole isomer. organic-chemistry.orgnih.govacs.org

The electronic properties of the aromatic ring of the starting ketimine can also influence the reaction outcome. Electron-deficient aromatic rings tend to favor the N-O bond formation pathway leading to benzisoxazoles, while electron-rich rings are more inclined towards the rearrangement that forms benzoxazoles. organic-chemistry.orgnih.gov

Another divergent approach utilizes o-hydroxyaryl ketoximes, which can be selectively cyclized to either benzisoxazoles or benzoxazoles using a bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) system, with the selectivity controlled by the presence or absence of a base like triethylamine (B128534) (Et3N). clockss.org

| Starting Material | Reagents/Conditions | Product | Selectivity Control | Reference |

| o-Hydroxyaryl N-H ketimine | Anhydrous conditions | 3-Substituted 1,2-benzisoxazole | Reaction Conditions | organic-chemistry.orgnih.govacs.org |

| o-Hydroxyaryl N-H ketimine | NaOCl | 2-Substituted benzoxazole | Reaction Conditions | organic-chemistry.orgnih.govacs.org |

| o-Hydroxyaryl ketoxime | BTC/TPPO, Et3N | 3-Substituted 1,2-benzisoxazole | Base Addition | clockss.org |

| o-Hydroxyaryl ketoxime | BTC/TPPO (base-free) | 2-Substituted benzoxazole | Base Addition | clockss.org |

Derivatization and Functionalization of the this compound Scaffold

Substitutional Diversity-Oriented Synthesis

Substitutional diversity-oriented synthesis is a key strategy for exploring the chemical space around a core scaffold like this compound to develop analogues with varied properties. This approach focuses on introducing a wide range of substituents at different positions of the benzisoxazole ring system.

A powerful method for generating such diversity is through the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This allows for the initial construction of a variety of 3-substituted benzisoxazoles. These core structures can then be further functionalized. For example, benzisoxazoles bearing functional groups amenable to cross-coupling reactions, such as halides or triflates, can be used as platforms for introducing further diversity. Palladium-catalyzed coupling reactions, like the Suzuki-Miyaura reaction, are commonly employed to introduce aryl and heteroaryl groups. nih.gov

Furthermore, if the initial benzisoxazole scaffold contains a reactive functional group, such as an amino or hydroxyl group, a wide array of derivatives can be prepared through simple reactions like acylation, sulfonylation, and alkylation. nih.gov For instance, a library of 3-(piperidin-4-yl)-1,2-benzisoxazole derivatives has been synthesized by N-acylation and N-sulfonylation of the piperidine (B6355638) nitrogen. nih.gov Similarly, the derivatization of steroidal benzisoxazoles has been achieved by modifying functional groups on the steroid backbone, leading to novel hybrid molecules. mdpi.comnih.gov

This diversity-oriented approach is instrumental in generating large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

Modifications at the Isoxazole Ring (e.g., 3-Substitution, N-Alkylation)

Modifications at the 3-position of the 1,2-benzisoxazole ring are crucial for tuning the biological activity of these compounds. A variety of substituents, including alkyl, aryl, and amino groups, can be introduced at this position. chim.itthieme-connect.de

One common approach for synthesizing 3-substituted 1,2-benzisoxazoles involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. e-journals.in For instance, 3-methyl, 3-ethyl, and 3-phenyl benzisoxazoles have been synthesized by refluxing oxime derivatives of benzene (B151609) sulfonate of o-hydroxy ketoximes with sodium hydroxide in dioxane. e-journals.in Another method involves the reaction of substituted o-hydroxy acetophenones with hydroxylamine, followed by cyclization. e-journals.in

The introduction of an amino group at the 3-position has also been explored. A one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives has been reported, which involves the intramolecular cyclization of an N-(2-cyanophenoxy) intermediate in the presence of a base. e-journals.in Furthermore, microwave-promoted nucleophilic aromatic substitution on 3-chloro-1,2-benzisoxazole (B94866) provides an efficient route to a series of 3-amino-substituted 1,2-benzisoxazoles. tandfonline.com

N-alkylation of the benzisoxazole ring is another important modification. For example, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride can be readily N-alkylated with alkyl chlorides or bromides. ossila.com Alkylation of 1,2-benzisoxazol-3-ol, however, typically yields a mixture of N- and O-alkylated products. thieme-connect.de In contrast, acylation and sulfonylation reactions are reported to be regiospecific at the oxygen atom. thieme-connect.de A practical method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from methyl 2-nitrobenzoates, involving partial nitro reduction, base-mediated cyclization to the benzisoxazol-3(1H)-ones, and subsequent alkylation. nih.govacs.org

Table 1: Examples of 3-Substituted 1,2-Benzisoxazole Derivatives and Synthetic Approaches

| 3-Substituent | Starting Material | Key Reagents/Conditions | Reference(s) |

| Methyl, Ethyl, Phenyl | Oxime of benzene sulfonate of o-hydroxy ketoximes | NaOH, Dioxane, Reflux | e-journals.in |

| Amino | o-halo or o-nitrobenzonitrile | Hydroxamate anion, Base | e-journals.in |

| Amino | 3-Chloro-1,2-benzisoxazole | Amines, Microwave irradiation | tandfonline.com |

| Sulfamoylmethyl | 3-(Bromomethyl)-1,2-benzisoxazole | Sodium bisulfite, Chlorination, Amination | nih.gov |

| Styryl | Substituted chalcones | Hydroxylamine, Aqueous alkali | e-journals.in |

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a valuable tool in drug design. ufrj.br The 1,2-benzisoxazole ring has been successfully employed as a bioisosteric replacement for various other functionalities, including indole (B1671886), indazole, benzisothiazole, and benzoyl groups. tandfonline.comnih.gov

A notable example is the development of N-benzylpiperidine benzisoxazoles as potent and selective inhibitors of acetylcholinesterase (AChE). nih.govnih.gov In this case, the benzisoxazole heterocycle served as an effective bioisostere for the benzoyl group found in a known class of AChE inhibitors. nih.gov Similarly, a benzisoxazole nucleus was used to replace the indole ring in another compound, resulting in a derivative with altered enzymatic activity. ufrj.br

The success of a bioisosteric replacement is highly dependent on the molecular context. rsc.org Careful consideration of parameters such as size, volume, electronic distribution, and solubility is crucial for the rational design of new drug candidates. ufrj.br

Table 2: Bioisosteric Relationships of the 1,2-Benzisoxazole Moiety

| Original Functional Group/Scaffold | Bioisosteric Replacement | Resulting Compound Class/Activity | Reference(s) |

| Benzoyl | 1,2-Benzisoxazole | Acetylcholinesterase inhibitors | nih.govnih.gov |

| Indole | 1,2-Benzisoxazole | Serotonin (B10506) decarboxylase substrate analogue | ufrj.br |

| Picolinic acid fragment | Nitrogen-containing heteroarenes (including 1,2-benzisoxazole) | Metal-binding pharmacophores | rsc.org |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of 1,2-benzisoxazoles is characterized by several key transformation mechanisms, including intramolecular cyclizations, rearrangements, and N-O bond cleavage reactions.

The formation of the 1,2-benzisoxazole ring often proceeds through intramolecular cyclization. A common strategy involves the cyclization of o-substituted aryl oximes. chim.it The mechanism generally starts with the deprotonation of the hydroxyl group of the oxime, followed by an intramolecular O-attack on the aromatic ring, displacing a leaving group. chim.it

Another important cyclization pathway is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method provides a direct route to functionalized benzisoxazoles under mild conditions. nih.gov The reaction of 2-(2-nitrophenyl)acetonitriles promoted by triflic acid (TfOH) also leads to 2,1-benzisoxazoles through an acid-promoted enolization, intramolecular cyclization, and subsequent decyanation. organic-chemistry.org Photochemical cyclization of 2-azidobenzoic acid can also yield 2,1-benzisoxazol-3(1H)-one, proceeding through an arylnitrene intermediate. sciforum.net

Rearrangement reactions, particularly those of the Beckmann type, can be competitive with or integral to the synthesis of benzisoxazole derivatives. The treatment of o-hydroxyaryl N-H ketimines with NaOCl can lead to a Beckmann-type rearrangement to form 2-substituted benzoxazoles, which are isomers of the 3-substituted benzisoxazoles formed under anhydrous conditions. acs.orgorganic-chemistry.orgnih.gov This rearrangement is proposed to proceed via a net chim.ite-journals.in-aryl migration. acs.orgnih.gov The electronic nature of the aromatic ring can influence the reaction pathway, with electron-rich rings favoring the rearrangement. acs.orgorganic-chemistry.orgnih.gov

The conventional Beckmann rearrangement of salicylaldoxime (B1680748) on protonated zeolites can also yield benzoxazole, with syn-anti isomerization of the oxime on the acid catalyst being a key step. acs.org

The N-O bond in the 1,2-benzisoxazole ring is relatively weak and susceptible to cleavage under certain conditions. wikipedia.org Reductive cleavage of the N-O bond is a key step in the bioactivation of some 1,2-benzisoxazole-based prodrugs. nih.gov For example, enzymatic reduction of 1,2-benzisoxazole phosphorodiamidates leads to the formation of an imine intermediate through N-O bond cleavage, which then hydrolyzes to release the active cytotoxic agent. nih.gov

The reductive metabolism of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes also proceeds via N-O bond cleavage, forming an amidine intermediate. nih.gov This reaction is dependent on cytochrome P450 enzymes. nih.gov The rate of this reduction is influenced by substituents on both the benzisoxazole and indole rings. nih.gov The Kemp elimination is another example of N-O bond cleavage, where a strong base cleaves the bond to produce a 2-hydroxybenzonitrile (B42573) species. wikipedia.org

Kinetic studies provide valuable insights into the mechanisms and rate-determining steps of reactions involving 1,2-benzisoxazoles. The kinetics of the spontaneous rearrangement of a triplet 2-formylphenylnitrene to a 2,1-benzisoxazole in a nitrogen matrix at low temperatures have been studied, following first-order kinetics. researchgate.net

In the reductive metabolism of 3-(indol-1-yl)-1,2-benzisoxazoles, the reaction rates were found to follow Michaelis-Menten-type kinetics. nih.gov The apparent Vmax of the substrate reduction correlated with the calculated free energy of the lowest unoccupied molecular orbitals (ELUMO), suggesting that the initial electron transfer is the rate-determining step. nih.gov

Kinetic analysis of the nucleophilic substitution of hydrogen in nitroarenes by phenylacetonitrile (B145931) carbanion, leading to 2,1-benzisoxazoles, has revealed a complex reaction mechanism with alternative pathways determined by the structure of an intermediate σ-complex. researchgate.net The rate of intramolecular cyclization via a Cu(I)/Cu(III) manifold for the synthesis of related benzoxazoles was found to be dependent on the nature of the leaving group, consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of this compound

Therefore, it is not possible to provide detailed research findings or generate data tables for the following analytical methods as requested:

Advanced Spectroscopic and Analytical Characterization for Research

Polarographic Studies

While general principles of these analytical techniques can be applied to predict the expected spectral characteristics of 3-Ethyl-1,2-benzisoxazol-4-ol based on its structure, the presentation of such theoretical data would not meet the requirement for scientifically accurate, research-based findings. For a definitive analysis, the compound would need to be synthesized and subjected to experimental characterization using these methods.

Theoretical and Computational Studies of 3 Ethyl 1,2 Benzisoxazol 4 Ol and Derivatives

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For 1,2-benzisoxazole (B1199462) and its derivatives, DFT has been employed to investigate molecular geometries, frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies.

Research on benzisoxazole derivatives has utilized DFT with functionals like B3LYP and basis sets such as 6-311+G(d,p) to determine structural and electronic properties in both gas phase and various solvents. researchgate.net These studies provide information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecules. nih.govresearchgate.net For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

DFT calculations have also been used to simulate and correlate spectroscopic data. Theoretical IR, ¹H-NMR, and ¹³C-NMR spectra have been calculated for benzisoxazole derivatives, showing good correlation with experimental findings. researchgate.net Furthermore, DFT has been applied to study the interaction of benzisoxazoles with explicit water molecules, which is crucial for understanding their behavior in biological systems. researchgate.net These studies help in identifying the preferred sites for protonation and deprotonation. researchgate.net

| Derivative | Methodology | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Benzoxazole (B165842) Derivative | DFT/B3LYP/6-311+G(d) | HOMO-LUMO Gap | Moderate (3.68 eV) | researchgate.net |

| Benzisoxazole Derivative 1 | DFT/B3LYP/6-311+G(d,p) | ¹H-NMR Correlation (R²) | 0.9769 | researchgate.net |

| Benzisoxazole Derivative 1 | DFT/B3LYP/6-311+G(d,p) | ¹³C-NMR Correlation (R²) | 0.9972 | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions with biological targets. These techniques are instrumental in understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding.

For benzoxazole and benzimidazole (B57391) derivatives, which are structurally related to benzisoxazoles, MD simulations have been conducted for durations up to 100 nanoseconds to validate the stability of docked complexes. nih.govresearchgate.net These simulations analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over time. nih.gov Lower RMSD values are indicative of greater stability. nih.gov

MD simulations, in conjunction with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, have been used to estimate the binding free energies of inhibitors to their target proteins. nih.gov This approach helps to identify the key driving forces for binding, such as steric, electrostatic, and hydrogen bond interactions. nih.govrsc.org Such studies have been applied to benzoxazole derivatives targeting the VEGFR-2 kinase, an important target in cancer therapy. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of 1,2-benzisoxazole, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed.

In a study on benzoxazole derivatives with anticancer activity, 3D-QSAR models were developed for different cell lines (HepG2, HCT-116, and MCF-7). nih.gov These models yielded good predictive capabilities, with CoMSIA models showing cross-validated correlation coefficients (Rcv²) up to 0.711. nih.gov The contour maps generated from these models provide a visual representation of how different structural features (steric, electrostatic, hydrophobic, etc.) influence the biological activity, guiding the design of more potent analogs. nih.govrsc.org

For a series of 1,2-benzisoxazole derivatives with antipsychotic activity, a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) based QSAR study was performed. crpsonline.com The resulting model showed good internal and external validation, with a cross-validated q² of 0.7600 and a predictive r² of 0.6833, respectively. crpsonline.com Such models are valuable for predicting the activity of newly designed compounds and for understanding the key structural requirements for a specific biological effect. crpsonline.com

| Compound Series | QSAR Method | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| Benzoxazole Derivatives (Anticancer) | CoMSIA (HepG2) | Rcv² | 0.711 | nih.gov |

| Benzoxazole Derivatives (Anticancer) | CoMSIA (HepG2) | Rpred² | 0.6198 | nih.gov |

| 1,2-Benzisoxazole Derivatives (Antipsychotic) | kNN-MFA | q² | 0.7600 | crpsonline.com |

| 1,2-Benzisoxazole Derivatives (Antipsychotic) | kNN-MFA | Pred_r² | 0.6833 | crpsonline.com |

Ligand-Target Docking Studies for Mechanistic Insights

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the binding modes of potential drugs and to screen virtual libraries for new active compounds.

Docking studies have been performed on 1,2-benzisoxazole derivatives for various biological targets. For instance, in the context of antipsychotic activity, these compounds have been docked into the dopamine (B1211576) D2 receptor. crpsonline.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket, providing a rationale for their observed activity. crpsonline.com

In the field of anticancer research, benzisoxazole sulfonamide conjugates were docked against the CDK8 protein, showing good binding affinities ranging from -8.7 to -10.3 kcal/mol. tandfonline.com Similarly, docking of benzisoxazole derivatives against the COX-2 enzyme has been performed to investigate their anti-inflammatory potential. researchgate.net These studies are crucial for lead optimization and for designing compounds with improved affinity and selectivity for their biological targets. nih.govcrpsonline.com

| Derivative Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,2-Benzisoxazole derivative | Dopamine D2 Receptor | Not specified | GLU43, THR48, GLN79, ASN149, ASP150 | crpsonline.com |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugate | CDK8 (PDB: 6T41) | -8.7 to -10.3 | Not specified | tandfonline.com |

| 1,2-Benzisoxazole derivative | COX-2 | -7.8 (for compound 4a) | Not specified | researchgate.net |

| 1,2-Benzisoxazole derivative | Nicotinic acetylcholine receptor | -7.46 (for compound 4a) | Not specified | researchgate.net |

Analysis of Coordination Chemistry through Computational Methods

While extensive computational studies on the coordination chemistry of 3-Ethyl-1,2-benzisoxazol-4-ol are scarce, research on related benzoxazole-based ligands provides a framework for how such analyses could be approached. Computational methods can be used to predict the geometry of metal complexes, the nature of the metal-ligand bonding, and the electronic properties of the coordinated species.

Studies on benzoxazole ligands containing a hard donor group (like P=O) and the softer nitrogen atom from the heterocycle have shown that they can coordinate with lanthanide ions such as Nd(III). unm.edu X-ray diffraction studies have confirmed bidentate coordination through both the P=O group and the nitrogen atom in some cases. unm.edu

Computational chemistry could be applied to this compound to predict its coordination behavior with various metal ions. DFT calculations could be used to optimize the geometries of potential complexes and to analyze the electronic structure of the metal-ligand bonds. This would be particularly relevant given the presence of the hydroxyl group and the isoxazole (B147169) nitrogen, which are potential coordination sites. Such studies would be valuable in the design of new metal-based catalysts or materials.

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The benzisoxazole scaffold has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile backbone for designing potent and selective ligands for a range of biological targets nih.gov. Research into its derivatives has uncovered significant inhibitory activity against several classes of enzymes.

Derivatives of benzisoxazole have been investigated as inhibitors of monoamine oxidase (MAO), a flavoenzyme that metabolizes key neurotransmitters. Studies on the structural isomer, 2,1-benzisoxazole, have shown that these compounds are often specific inhibitors of the MAO-B isoform, which is a target in the treatment of Parkinson's disease researchgate.netresearchgate.net.

A series of synthesized 2,1-benzisoxazole (anthranil) derivatives were evaluated for their in vitro inhibitory activity against human MAO-A and MAO-B researchgate.netresearchgate.net. The majority of these compounds demonstrated a preference for MAO-B inhibition researchgate.netresearchgate.net. For instance, one of the most potent compounds, substituted with p-benzonitrile and chloro groups, exhibited an IC50 value of 0.017 µM for MAO-B researchgate.net. In contrast, the most effective inhibition of MAO-A by a compound in the same series was observed at an IC50 value of 3.29 µM researchgate.net.

Molecular docking studies suggest that the 2,1-benzisoxazole ring contributes to inhibitor stabilization within the enzyme's active site through π-π stacking and van der Waals interactions researchgate.net. While the benzisoxazole ring itself is not considered a privileged structure for MAO-B inhibition, it serves as a suitable scaffold for attaching functional groups that enhance potency, such as p-benzonitrile and chloro substitutions researchgate.net. It is also noted that derivatives of the 1,2-benzisoxazole (B1199462) isomer, such as the anticonvulsant drug Zonisamide, have been described as MAO inhibitors researchgate.netresearchgate.net.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes rsc.orgnih.govresearchgate.net. Inhibition of this enzyme delays carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers postprandial blood glucose levels nih.govresearchgate.net. While various heterocyclic compounds like benzothiazine and benzimidazole (B57391) derivatives have been explored as alpha-glucosidase inhibitors, a review of the scientific literature did not yield specific studies detailing the alpha-glucosidase inhibition mechanisms of 1,2-benzisoxazole derivatives rsc.orgnih.gov.

The 1,2-benzisoxazole scaffold has been successfully employed as a bioisosteric replacement for other functionalities in the design of potent and selective acetylcholinesterase (AChE) inhibitors, which are relevant for the palliative treatment of Alzheimer's Disease. A series of N-benzylpiperidine benzisoxazoles demonstrated powerful in vitro inhibition of AChE, with IC50 values in the nanomolar range.

Specifically, certain N-acetyl and morpholino derivatives displayed outstanding potency and selectivity. One morpholino derivative showed an IC50 of 0.8 nM for AChE and exhibited a selectivity of over 1000-fold for AChE compared to butyrylcholinesterase. Molecular dynamics simulations have provided insights into the binding mechanism of these inhibitors with AChE. Key interactions were identified between the inhibitors and amino acid residues Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 within the enzyme's active site. Further studies on 3-substituted 1,2-benzisoxazole derivatives, such as those with a 3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl] side chain, have also yielded compounds with nanomolar AChE inhibitory effects nih.gov.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial agents bohrium.com. A novel class of antibacterial compounds featuring a spiropyrimidinetrione architecture fused to a benzisoxazole ring has been identified as inhibitors of DNA gyrase nih.gove-journals.in. The mechanism of action was confirmed through enzyme assays and by observing the inhibition of precursor thymidine (B127349) incorporation into DNA during bacterial cell growth e-journals.in.

A significant advantage of this class of inhibitors is that they were not cross-resistant with other known DNA gyrase inhibitors like fluoroquinolones and aminocoumarins, suggesting a distinct interaction with the enzyme e-journals.in. This indicates that the benzisoxazole-based scaffold could be promising for developing treatments for infections caused by multidrug-resistant bacteria nih.gove-journals.in. While related heterocyclic systems like benzoxazoles and benzimidazoles have also been shown to inhibit DNA topoisomerases I and II, the unique spiropyrimidine-trione benzisoxazole derivatives represent a specific and promising class of DNA gyrase inhibitors nih.govbohrium.come-journals.in.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidation of D-amino acids acs.org. The inhibition of DAAO is a therapeutic strategy being explored for conditions such as schizophrenia, as it can increase the levels of D-serine, an agonist at the glycine (B1666218) site of the NMDA receptor acs.org.

A series of benzo[d]isoxazol-3-ol (B1209928) derivatives have been synthesized and evaluated as DAAO inhibitors acs.org. Within this series, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was identified as a potent inhibitor of DAAO, exhibiting an IC50 value in the submicromolar range acs.org. This demonstrates that the benzisoxazole scaffold is a viable starting point for the development of effective DAAO inhibitors.

The versatility of the isoxazole (B147169) and benzisoxazole scaffolds extends to other enzyme targets, including histone deacetylases (HDACs). HDACs are promising targets for anticancer drug development nih.govdntb.gov.ua. Although research has focused more on benzimidazole and benzoxazole (B165842) cores, related isoxazole structures have been investigated as novel zinc-binding groups (ZBGs) for HDAC inhibitors nih.govnih.govdntb.gov.ua.

A series of inhibitors based on a 3-hydroxy-isoxazole ZBG were synthesized and showed potent inhibition of HDAC6, a specific isoform that is a target for cancer treatment nih.gov. The most effective of these isoxazole-based compounds achieved an IC50 of 700 nM against HDAC6 nih.gov. Molecular docking studies were used to explore the binding mode of these derivatives and establish structure-activity relationships nih.gov. These findings suggest that the 3-hydroxy-isoxazole moiety could serve as a valuable bioisosteric replacement for the more common hydroxamic acid group found in many existing HDAC inhibitors nih.gov.

Antimicrobial Activity Investigations (In Vitro and Mechanistic)

There is currently no available data from in vitro or mechanistic studies to report on the antimicrobial activities of 3-Ethyl-1,2-benzisoxazol-4-ol.

Antibacterial Activity and Mechanisms against Specific Strains

No research findings on the antibacterial activity of this compound against any specific bacterial strains have been identified. Consequently, there is no information regarding its potential mechanisms of antibacterial action.

Antifungal Activity and Mechanisms

There are no published studies investigating the antifungal properties of this compound. As such, data on its efficacy against any fungal species and its mechanisms of action are not available.

Antiproliferative and Anticancer Mechanism Studies (In Vitro and Cellular Level)

No peer-reviewed articles or conference proceedings were found that investigate the antiproliferative or anticancer effects of this compound at the in vitro or cellular level.

Cell Cycle Modulation

Information regarding the effect of this compound on cell cycle progression is not available in the current scientific literature.

Apoptosis Induction Pathways

There are no studies to indicate whether this compound can induce apoptosis in any cell lines or any data pertaining to the potential pathways involved.

Inhibition of Cell Proliferation and Migration

No data has been published on the ability of this compound to inhibit cell proliferation or migration.

Tubulin Polymerization Inhibition

A thorough search of scientific databases and literature archives yielded no studies investigating the effect of this compound on tubulin polymerization. The ability to inhibit tubulin polymerization is a key mechanism for certain anticancer agents, but there is no evidence to suggest that this compound has been evaluated for this activity.

Receptor Binding and Modulation (Mechanistic Characterization)

No data is publicly available regarding the receptor binding profile of this compound.

Dopamine (B1211576) Receptor Interactions

There are no published studies that characterize the interaction of this compound with any of the dopamine receptor subtypes. Consequently, its affinity, selectivity, and functional activity (agonist, antagonist, or modulator) at these receptors remain unknown.

Serotonin (B10506) Receptor Interactions

Similarly, the scientific literature lacks any information on the binding and modulation of serotonin receptors by this compound. Its potential effects on the serotonergic system have not been a subject of published research.

Studies in Animal Models for Mechanism Elucidation (Non-Clinical Therapeutic Efficacy)

Consistent with the absence of in vitro data, no in vivo studies using animal models to elucidate the therapeutic mechanisms of this compound have been reported. Such studies are critical for understanding the physiological and pharmacological effects of a compound in a whole-organism context, and this information is not available for this compound.

Potential Applications in Non Clinical Research and Industrial Fields

Agrochemical Research and Development

While no specific studies on 3-Ethyl-1,2-benzisoxazol-4-ol were found, the benzisoxazole scaffold is a known pharmacophore in the development of bioactive molecules. Research in this area for related compounds could suggest potential, yet unproven, avenues of exploration for this compound.

There is no available research data to suggest that this compound has been investigated for herbicidal properties in paddy fields.

No studies documenting the insecticidal properties of this compound have been identified.

There is no available information on the evaluation of this compound for fungicidal or antiviral applications in agriculture.

Materials Science and Engineering

The application of this compound in materials science and engineering is not documented in available literature.

No information exists to suggest the use of this compound in polymer chemistry.

There are no published studies on the use of this compound in the development of coatings or functional materials.

Photochemistry and Dyes

While specific studies detailing the photochemical properties and applications as dyes for this compound are not extensively available in the current body of scientific literature, the broader class of benzisoxazole and structurally related benzoxazole (B165842) derivatives is known for its engagement with light, suggesting potential areas of investigation for this specific compound.

The benzisoxazole scaffold is a key component in various functional materials, and its derivatives have been explored for their unique photophysical behaviors. Research into related heterocyclic compounds, such as benzoxazoles, has revealed their utility in the development of fluorescent dyes. For instance, certain benzoxazole-based dyes are known to exhibit fluorescence, a property that is highly sensitive to the molecular environment. This sensitivity makes them potential candidates for use as photoprobes.

Furthermore, the isoxazole (B147169) ring, a core component of the benzisoxazole structure, possesses intrinsic photochemical reactivity. This has been harnessed in the development of photo-crosslinking methods, which are valuable techniques in chemical biology for studying molecular interactions. The general reactivity of such heterocyclic systems to light opens up the possibility that this compound could be investigated for similar applications, such as in the design of photosensitive materials or as a component in photoresponsive systems.

The following table summarizes the photochemical and dye-related applications of the broader benzisoxazole and related heterocyclic families, which may inform future research into this compound.

| Application Area | Relevant Heterocyclic Family | Potential Function of this compound |

| Fluorescent Dyes | Benzoxazoles | Could serve as a core scaffold for novel fluorescent dyes, with the ethyl and hydroxyl groups potentially modifying the spectral properties. |

| Photoprobes | Benzoxazoles | The molecule's response to its environment could be harnessed to probe the characteristics of various systems. |

| Photo-crosslinking | Isoxazoles | The inherent photochemical reactivity of the isoxazole ring might be utilized in photoaffinity labeling and other crosslinking studies. |

| Photosensitive Materials | Benzisoxazoles | Could be incorporated into polymers or other materials to induce light-responsive behavior. |

Role as Chemical Probes and Building Blocks in Organic Synthesis

The utility of this compound as a chemical building block in organic synthesis is documented, particularly in the preparation of more complex heterocyclic structures. Its bifunctional nature, featuring a reactive hydroxyl group and a stable benzisoxazole core, makes it a valuable intermediate for the synthesis of targeted molecules.

A notable application of this compound is its role as a precursor in the synthesis of substituted benzisoxazole derivatives. For instance, it is used as an intermediate in the preparation of 3-ethyl-4-[(5-nitro-2-pyridinyl)oxy]-1,2-benzisoxazole rospatent.gov.ru. This transformation highlights the reactivity of the 4-hydroxyl group, which can act as a nucleophile to displace a leaving group on another aromatic system, thereby forming an ether linkage.

The synthesis of this compound itself proceeds from 1-(2,6-dihydroxyphenyl)-1-propanone oxime, which undergoes cyclization to form the benzisoxazole ring system rospatent.gov.ru. The reaction pathway from readily available starting materials to this functionalized benzisoxazole underscores its accessibility for synthetic chemists.

The table below outlines the synthetic utility of this compound as a chemical building block.

| Starting Material | Reagents/Conditions | Product | Synthetic Transformation | Reference |

| 1-(2,6-dihydroxyphenyl)-1-propanone oxime | Acetic anhydride (B1165640), followed by cyclization | This compound | Formation of the benzisoxazole ring system | rospatent.gov.ru |

| This compound | Reaction with a suitable nitro-substituted pyridine (B92270) | 3-ethyl-4-[(5-nitro-2-pyridinyl)oxy]-1,2-benzisoxazole | Nucleophilic aromatic substitution to form an ether linkage | rospatent.gov.ru |

This documented synthetic route and subsequent transformation demonstrate the practical value of this compound as a versatile building block for the construction of more elaborate molecules, which may have applications in various fields of chemical and pharmaceutical research.

Future Directions and Emerging Research Avenues for 3 Ethyl 1,2 Benzisoxazol 4 Ol Research

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Ethyl-1,2-benzisoxazol-4-ol, and how can purity be ensured?

A common approach involves cyclocondensation reactions. For example, substituted benzaldehyde derivatives can react with hydroxylamine derivatives under reflux conditions in ethanol or acetic acid, followed by purification via recrystallization or column chromatography . Key parameters include reaction time (e.g., 4–6 hours under reflux), stoichiometric ratios, and solvent choice (e.g., ethanol for solubility). Purity is validated using melting point analysis, HPLC, or TLC (Rf values). Yield optimization may require iterative adjustments to catalysts (e.g., glacial acetic acid) or temperature gradients .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the benzisoxazole scaffold and ethyl/hydroxyl substituents by analyzing aromatic proton splitting patterns and carbon environments .

- IR Spectroscopy : Identification of O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, though single-crystal growth may require slow evaporation from DMSO/ethanol mixtures .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid) .

- Waste Disposal : Follow institutional guidelines for halogenated or aromatic waste, as benzisoxazole derivatives may require neutralization before disposal .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?

- Cross-Validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) to identify discrepancies in substituent effects or tautomeric forms .

- Synchrotron XRD : Resolve ambiguous crystallographic data by leveraging high-resolution synchrotron sources .

- Dynamic NMR : Investigate temperature-dependent conformational changes if signal splitting suggests dynamic processes .

Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., DNA or enzymes)?

- UV-Vis and Fluorescence Spectroscopy : Monitor hypochromic shifts or quenching effects to infer binding constants (Kb) and stoichiometry .

- Viscosity Measurements : Detect intercalation with DNA by measuring changes in solution viscosity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger Suite .

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzisoxazole ring) with biological activity via regression models .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water or DCM/hexane systems to remove unreacted starting materials .

- Flash Chromatography : Optimize solvent gradients (e.g., ethyl acetate/hexane) based on TLC mobility .

- Distillation : For volatile impurities, though limited by the compound’s thermal stability .

Advanced: How can structure-activity relationship (SAR) studies be designed for benzisoxazole derivatives?

- Substituent Variation : Systematically modify the ethyl group (e.g., elongation to propyl) or hydroxyl position to assess bioactivity shifts .

- In Vitro Assays : Test derivatives against cell lines (e.g., MTT assays) or enzymatic targets (e.g., IC50 determination) .

- Meta-Analysis : Compare results with existing SAR data for structurally related heterocycles (e.g., benzothiazoles) .

Basic: What are common pitfalls in reproducing literature syntheses of this compound, and how can they be addressed?

- Side Reactions : Over-oxidation or dimerization may occur; monitor reaction progress via TLC at 30-minute intervals .

- Solvent Impurities : Use freshly distilled ethanol to avoid ketone contaminants that inhibit cyclization .

- Scale-Up Challenges : Maintain consistent stirring rates and temperature control to prevent localized overheating .

Advanced: What mechanistic insights exist for the cyclization reactions forming the benzisoxazole core?

- Oxidative Cyclization : Diacetoxyiodobenzene (DIB) can mediate intramolecular O–N bond formation via radical intermediates .

- Acid-Catalyzed Pathways : Protonation of hydroxylamine intermediates facilitates nucleophilic attack on carbonyl groups .

- Kinetic Studies : Use stopped-flow UV-Vis to track intermediate lifetimes and identify rate-determining steps .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.